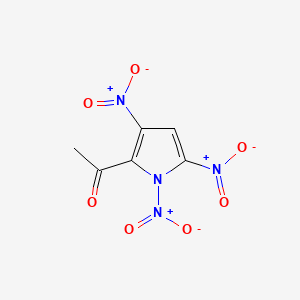

1,3,5-Trinitro-2-acetylpyrrole

説明

Significance of Pyrrole (B145914) Heterocycles in Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. onlineorganicchemistrytutor.comnih.govwikipedia.org Its presence in natural products is extensive, forming the core of vital biomolecules such as heme, the oxygen-carrying component of hemoglobin; chlorophyll, the primary pigment in photosynthesis; and vitamin B12, a crucial coenzyme in various metabolic pathways. figshare.com The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it highly susceptible to electrophilic substitution, enabling a wide range of chemical modifications. onlineorganicchemistrytutor.com

In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in numerous synthetic drugs with a broad spectrum of therapeutic applications. onlineorganicchemistrytutor.comwikipedia.org Pyrrole derivatives have been developed as antibacterial, antiviral, anti-inflammatory, and anticancer agents. nih.govwikipedia.org The versatility of the pyrrole ring allows for the fine-tuning of a molecule's biological activity through the introduction of various substituents, influencing properties like binding affinity, solubility, and metabolic stability. wikipedia.org Beyond pharmaceuticals, pyrrole-based compounds are integral to materials science, where they are used in the development of conducting polymers, dyes, and catalysts. onlineorganicchemistrytutor.com The ability to readily functionalize the pyrrole ring continues to make it a subject of intense research, with ongoing efforts to develop novel synthetic methodologies and explore new applications. echemi.comquora.com

Overview of Multi-Nitrated Aromatic Systems

Multi-nitrated aromatic systems are organic compounds that feature two or more nitro groups (–NO₂) attached to an aromatic ring. The presence of multiple nitro groups significantly influences the chemical and physical properties of the parent aromatic compound. The nitro group is strongly electron-withdrawing, which has a profound impact on the electronic structure of the aromatic ring. ncats.io This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making subsequent nitration reactions progressively more difficult. ncats.io

A key characteristic of many multi-nitrated aromatic compounds is their high energy content, which has led to their extensive use as explosives. stackexchange.com The presence of multiple nitro groups, which act as internal oxidizing agents, in close proximity to the carbon-rich aromatic ring creates a molecule that can undergo rapid, exothermic decomposition upon initiation. quimicaorganica.org Trinitrotoluene (TNT) and picric acid are classic examples of such high-energy materials. ncats.io Furthermore, the strong electron-withdrawing properties of the nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not favored for the parent aromatic hydrocarbon. ncats.io The stability of multi-nitrated aromatic compounds can be a concern, as the accumulation of nitro groups can lead to thermal instability. quimicaorganica.org

Positional Isomerism and Substituent Effects in Nitropyrroles

Positional isomerism in substituted pyrroles refers to the different possible locations of substituents on the pyrrole ring. youtube.com For a mono-substituted pyrrole, there are two possible positional isomers: substitution at the C2 (or C5) position, also known as the α-position, and substitution at the C3 (or C4) position, referred to as the β-position. stackexchange.com The electronic properties of the pyrrole ring are not uniform across all positions. The α-positions are generally more electron-rich and thus more susceptible to electrophilic attack than the β-positions. onlineorganicchemistrytutor.comechemi.com This preference is due to the greater stabilization of the cationic intermediate (the arenium ion) formed during electrophilic substitution at the α-position, which can be described by three resonance structures, compared to the two resonance structures for attack at the β-position. stackexchange.com

The introduction of substituents, such as a nitro group or an acetyl group, further influences the reactivity and the position of subsequent substitutions. Both the nitro group and the acetyl group are electron-withdrawing groups. ontosight.airsc.org An electron-withdrawing substituent on the pyrrole ring deactivates the ring towards further electrophilic substitution. lumenlearning.com The position of this deactivating group will direct incoming electrophiles. For instance, a deactivating group at the C2 position will generally direct an incoming electrophile to the C4 position, and to a lesser extent, the C5 position.

In the case of 1,3,5-Trinitro-2-acetylpyrrole, the pyrrole ring is heavily substituted with four electron-withdrawing groups. The acetyl group at the C2 position and the nitro groups at the C3 and C5 positions create a highly electron-deficient pyrrole ring. The nitro group at the N1 position further withdraws electron density from the ring system. This polysubstitution pattern significantly alters the chemical properties of the pyrrole core compared to the parent molecule.

Historical Development of Nitropyrrole Synthesis Methodologies

The synthesis of nitropyrroles has evolved over time, driven by the need for these compounds as synthetic intermediates and for the study of their chemical and biological properties. Early methods for the nitration of pyrrole itself were challenging due to the high reactivity of the pyrrole ring towards strong acids, which often led to polymerization and the formation of tars. stackexchange.comquimicaorganica.org

A significant advancement in nitropyrrole synthesis was the use of milder nitrating agents. Acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640), became a standard reagent for the mononitration of pyrrole. stackexchange.comuop.edu.pk This method provides primarily the 2-nitropyrrole isomer, with smaller amounts of the 3-nitropyrrole (B1211435). stackexchange.com The regioselectivity of nitration can be influenced by the presence of substituents on the pyrrole nitrogen. Bulky substituents on the nitrogen, such as a tert-butyl or a silyl (B83357) group, can sterically hinder attack at the C2 position, leading to an increased yield of the 3-nitro isomer. stackexchange.com

The synthesis of dinitropyrroles was achieved by the nitration of 2-nitropyrrole. Using nitric acid in acetic anhydride at low temperatures yields a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. stackexchange.com The synthesis of more highly nitrated pyrroles, such as 1,3,5-trinitropyrrole derivatives, is less commonly described in the literature and likely requires multi-step synthetic sequences involving the introduction of nitro groups onto a pre-functionalized pyrrole ring. The formation of this compound has been reported to occur from the reaction of 2-acetylpyrrole (B92022) with nitrite (B80452) under conditions simulating Maillard browning systems, which represents a non-traditional pathway to a polynitrated pyrrole. Current time information in Bangalore, IN.nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 2-acetylpyrrole |

| 2,4-dinitropyrrole |

| 2,5-dinitropyrrole |

| 2-nitropyrrole |

| 3-nitropyrrole |

| Acetic anhydride |

| Acetyl nitrate |

| Nitric acid |

| Picric acid |

| Trinitrotoluene (TNT) |

| Vitamin B12 |

Interactive Data Table: Properties of 2-Acetylpyrrole

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | nih.gov |

| Molecular Weight | 109.13 g/mol | nih.gov |

| Appearance | Light beige to yellowish fine crystals | nih.gov |

| Odor | Bready, walnut, licorice-like | nih.gov |

| Melting Point | 90 °C | nih.gov |

| Boiling Point | 220 °C at 760 mmHg | nih.gov |

| Solubility | Soluble in water and ether | nih.gov |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄O₇ | ncats.io |

| Molecular Weight | 244.1186 g/mol | ncats.io |

| Common Name | TNAP | Current time information in Bangalore, IN.nih.gov |

| Observed Formation | Product of the reaction of 2-acetylpyrrole with nitrite in Maillard browning systems | Current time information in Bangalore, IN.nih.gov |

Structure

2D Structure

3D Structure

特性

CAS番号 |

158366-46-2 |

|---|---|

分子式 |

C6H4N4O7 |

分子量 |

244.12 g/mol |

IUPAC名 |

1-(1,3,5-trinitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H4N4O7/c1-3(11)6-4(8(12)13)2-5(9(14)15)7(6)10(16)17/h2H,1H3 |

InChIキー |

BXUXAZWQNLUDSN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CC(=O)C1=C(C=C(N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

他のCAS番号 |

158366-46-2 |

同義語 |

1,3,5-TNAP 1,3,5-trinitro-2-acetylpyrrole 2-acetyl-1,3,5-trinitro-pyrrole |

製品の起源 |

United States |

Synthetic Strategies and Reaction Pathways for 1,3,5 Trinitro 2 Acetylpyrrole

Established Nitration Methodologies for 2-Acetylpyrrole (B92022) Precursors

The introduction of multiple nitro groups onto the pyrrole (B145914) ring is complicated by the ring's inherent reactivity and sensitivity to strong acids. stackexchange.com

Direct nitration of the parent pyrrole ring is a delicate process. The high electron density of the ring makes it highly susceptible to electrophilic attack, but also prone to polymerization and degradation under the harsh acidic conditions typical of nitration reactions (e.g., mixed nitric and sulfuric acid). stackexchange.comresearchgate.net To circumvent this, milder nitrating agents are employed. A common method involves using acetyl nitrate (B79036), prepared from nitric acid and acetic anhydride (B1165640), often at low temperatures, which can successfully nitrate pyrrole to yield primarily 2-nitropyrrole. stackexchange.comuop.edu.pk

Further direct nitration of a mono-substituted pyrrole to achieve a trinitro-substituted product like 1,3,5-trinitro-2-acetylpyrrole is exceptionally challenging. For instance, the nitration of 2-nitropyrrole results in a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole, demonstrating the difficulty in controlling the position of subsequent substitutions. cdnsciencepub.com The synthesis of this compound specifically requires nitration at the N-1, C-3, and C-5 positions, a feat that is not typically achievable through a simple one-pot direct nitration of 2-acetylpyrrole.

Given the challenges of direct polynitration, a stepwise approach is the more viable pathway. The synthesis of this compound has been documented as resulting from the reaction of 2-acetylpyrrole with nitrite (B80452), which implies a series of nitration events. nih.gov

The process begins with the nitration of the stable precursor, 2-acetylpyrrole. The electron-withdrawing acetyl group at the C-2 position deactivates the ring to a degree but directs incoming electrophiles to the C-4 and C-5 positions. cdnsciencepub.com Reaction with a nitrating agent like acetyl nitrate yields a mixture of 2-acetyl-4-nitropyrrole (B33462) and 2-acetyl-5-nitropyrrole. cdnsciencepub.comcdnsciencepub.com To arrive at the final this compound, further nitration steps are necessary to introduce nitro groups at the remaining C-3 and N-1 positions. This requires carefully chosen reaction conditions to overcome the deactivating effects of the existing acetyl and nitro groups while avoiding decomposition of the molecule. ontosight.ai

Precursor Chemistry and Synthesis of 2-Acetylpyrrole Derivatives

The foundation of the synthesis is the creation of the 2-acetylpyrrole precursor. medchemexpress.comsigmaaldrich.com This involves the initial formation of the pyrrole ring followed by its acetylation.

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. pharmaguideline.comorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, which then cyclizes and undergoes dehydration to yield the aromatic pyrrole. wikipedia.org The versatility of the Paal-Knorr synthesis is enhanced by the variety of reaction conditions that can be employed, ranging from weakly acidic media to the use of Lewis acid catalysts, which facilitate the reaction under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| Catalyst/Reagent | Conditions | Reference(s) |

|---|---|---|

| Acetic Acid | Weakly acidic, accelerates the reaction. | organic-chemistry.org |

| Iron(III) Chloride | Catalytic amount in water, mild conditions. | organic-chemistry.org |

| Magnesium Iodide (MgI₂) | Catalytic, used for synthesis of chiral pyrroles. | sioc-journal.cn |

Once the pyrrole ring is formed, the acetyl group is introduced. Acylation of pyrrole predominantly occurs at the C-2 position due to the greater stability of the cationic intermediate formed during electrophilic substitution at this site. wikipedia.orglibretexts.org A straightforward and common method for producing 2-acetylpyrrole is the reaction of pyrrole with acetic anhydride at elevated temperatures (200-250°C), which can proceed without the need for a catalyst. uop.edu.pkslideshare.net Alternatively, reagents such as N-acetyl imidazole (B134444) can be used to achieve the same transformation. pharmaguideline.com While various acylation methods exist, including the use of acid chlorides with catalysts, the direct thermal reaction with acetic anhydride is a frequently cited route. wikipedia.org

Influence of Reaction Conditions on Selectivity and Yield in Nitration Processes

The outcome of the nitration of 2-acetylpyrrole is highly dependent on the reaction conditions. The regioselectivity—that is, the specific position of nitration—is governed by a combination of the existing substituents and the chosen reagents.

The presence of the electron-withdrawing acetyl group at the C-2 position directs the incoming nitro group primarily to the C-4 and C-5 positions. cdnsciencepub.com For N-unsubstituted 2-acetylpyrrole, nitration yields a mixture of 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole, with the 4-nitro isomer being the major product in a roughly 2:1 ratio. cdnsciencepub.com

Interestingly, substitution on the pyrrole nitrogen can significantly alter this ratio. For example, the nitration of 2-acetyl-1-methylpyrrole (B1200348) results in a much higher preference for the 4-position, with the ratio of the 4-nitro isomer to the 5-nitro isomer increasing to approximately 6:1. cdnsciencepub.com This demonstrates the profound electronic influence that N-substituents exert on the regiochemical outcome of electrophilic substitution.

Table 2: Influence of N-Substitution on Isomer Distribution in the Nitration of 2-Acetylpyrrole Derivatives

| Compound | Product Ratio (4-nitro : 5-nitro) | Reference(s) |

|---|---|---|

| 2-Acetylpyrrole | ~ 2 : 1 | cdnsciencepub.com |

Control over temperature and the nature of the nitrating agent is paramount to prevent the formation of tars and other byproducts, thereby maximizing the yield of the desired nitrated compounds. stackexchange.comuop.edu.pk

Chemical Reactivity and Mechanistic Investigations of 1,3,5 Trinitro 2 Acetylpyrrole

Electrophilic Aromatic Substitution Reactivity in Highly Nitrated Pyrroles

The pyrrole (B145914) ring is inherently electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution, typically occurring at the C2 position. numberanalytics.comlibretexts.orgonlineorganicchemistrytutor.compearson.com The lone pair of electrons on the nitrogen atom contributes to a six-pi electron aromatic system, which enhances the ring's nucleophilicity compared to benzene. libretexts.orgpearson.com

However, the reactivity of the pyrrole nucleus is dramatically altered by the presence of strongly deactivating substituents. In the case of 1,3,5-trinitro-2-acetylpyrrole, the three nitro groups and the acetyl group exert a powerful electron-withdrawing effect through both resonance and induction. nih.gov This effect significantly reduces the electron density of the pyrrole ring, making it far less nucleophilic and thus strongly deactivated towards electrophilic attack. nih.gov While the synthesis of the compound itself involves exhaustive nitration of 2-acetylpyrrole (B92022) nih.gov, further electrophilic substitution on the already electron-deficient and sterically hindered this compound ring is considered highly unfavorable under typical electrophilic substitution conditions.

Nucleophilic Substitution and Addition Processes Influenced by Nitro Groups

The substantial electron-withdrawing character of the three nitro groups and the acetyl group renders the pyrrole ring in this compound highly electron-poor. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) or nucleophilic addition processes, a reactivity pattern opposite to that of unsubstituted pyrrole. The nitro groups stabilize the negative charge in the Meisenheimer-type intermediate that forms upon nucleophilic attack, thereby facilitating the reaction.

While specific studies on the nucleophilic substitution of this compound are not widely detailed, analogies can be drawn from other nitropyrrole systems. For instance, functionalized 2-nitropyrrole derivatives can be synthesized via nucleophilic substitution reactions where a nucleophile displaces a leaving group on a side chain attached to the pyrrole nitrogen. mdpi.com In other cases, the oxidation of alkylpyrroles in the presence of nucleophiles can lead to substitution at the 3-position of the ring. nih.gov For this compound, the electron-deficient ring is the most probable site for such nucleophilic attacks.

Reduction Pathways of Nitro Functionalities to Amino Derivatives

A significant aspect of nitropyrrole chemistry is the reduction of the nitro groups to the corresponding amino functionalities. These reduction reactions transform the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the electronic properties and reactivity of the pyrrole ring.

Various methods are available for the reduction of nitroarenes that can be applied to nitropyrroles. For example, nitropyrrole intermediates have been successfully reduced to the corresponding pyrroloanilines using Raney Ni as a catalyst. nih.gov Furthermore, selective reduction of polynitro aromatic compounds is achievable. Studies on 1,3,5-trinitrobenzene, a structural analog, have demonstrated that one, two, or all three nitro groups can be selectively reduced using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of iron chloride and charcoal. researchgate.net This suggests that this compound could be sequentially reduced to yield monoamino-, diamino-, and triamino-2-acetylpyrrole derivatives.

Table 1: Potential Stepwise Reduction Products of this compound This table is based on the analogous selective reduction of 1,3,5-trinitrobenzene. researchgate.net

| Starting Material | Potential Product | Number of Nitro Groups Reduced |

| This compound | Amino-dinitro-2-acetylpyrrole isomers | One |

| This compound | Diamino-nitro-2-acetylpyrrole isomers | Two |

| This compound | 1,3,5-Triamino-2-acetylpyrrole | Three |

Condensation and Derivatization Reactions at the Acetyl Moiety

The acetyl group at the C2 position of the pyrrole ring provides a site for a variety of condensation and derivatization reactions. The methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a base, forming an enolate that can act as a nucleophile.

This reactivity allows this compound to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with aromatic aldehydes to form pyrrole-based chalcone (B49325) derivatives (α,β-unsaturated ketones). nih.gov Studies on 2-acetylpyrrole have shown its successful condensation with various substituted benzaldehydes in the presence of aqueous sodium hydroxide (B78521) to yield these products. nih.govkau.edu.sa Similar reactions using different catalysts, such as silica-supported Preyssler heteropolyacids, have also been reported. researchgate.net Vanadium complexes have been shown to promote aldol (B89426) condensation and even reductive pinacol (B44631) coupling of the acetyl group in 2-acetylpyrrole. acs.org

Table 2: Representative Condensation Reactions of 2-Acetylpyrrole This table illustrates the types of condensation reactions the acetyl group can undergo.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| 2-Acetylpyrrole | Aromatic Aldehydes | Water, Cationic Surfactant | Hetarylpropanones | kau.edu.sa |

| 2-Acetylpyrrole | Substituted Benzaldehydes | Methanol, 10% NaOH | Pyrrole-based Chalcones | nih.gov |

| 2-Acetylpyrrole | Aromatic Aldehydes | Silica-supported Heteropolyacids | α,β-Unsaturated Aldol Products | researchgate.net |

Unconventional Reaction Mechanisms and Intermediates in Nitropyrrole Chemistry

The chemistry of highly substituted nitropyrroles can sometimes involve unconventional reaction pathways and rearrangements. The high degree of functionalization can lead to unexpected reactivity under certain conditions. For instance, the rearrangement of 3-nitropyridinium salts has been shown to produce 2-acyl-4-nitropyrroles, demonstrating a ring transformation pathway to form nitropyrrole structures. arkat-usa.org

In other complex heterocyclic systems derived from nitropyrroles, nucleophilic attack can lead to ring-opening reactions. The treatment of a 7-benzyl-4-(1,2,4-triazol-1-yl)pyrrolo[2,3-d] kau.edu.safrontiersin.orgtriazine-5-carbonitrile (derived from a 2-nitropyrrole precursor) with ammonia (B1221849) resulted in a mixture containing not only the expected 4-amino product but also 2-amino-1-benzylpyrrole-3,4-dicarbonitrile, a product of ring cleavage and rearrangement. nih.gov These examples highlight the potential for this compound to engage in complex mechanistic pathways beyond simple functional group transformations, particularly when subjected to potent nucleophiles or energetic conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,5 Trinitro 2 Acetylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The single proton on the pyrrole (B145914) ring is expected to be highly deshielded due to the cumulative electron-withdrawing effect of the adjacent nitro groups, resulting in a downfield chemical shift in the ¹H NMR spectrum. The methyl protons of the acetyl group will appear as a singlet, likely in the range of 2-3 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group will be observed at a significant downfield shift, typically in the range of 190-200 ppm. The carbons of the pyrrole ring will also be heavily influenced by the nitro substituents, leading to complex splitting patterns and downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3,5-Trinitro-2-acetylpyrrole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H | Downfield (highly deshielded) | - |

| Acetyl CH₃ | ~ 2-3 (singlet) | ~ 20-30 |

| Acetyl C=O | - | ~ 190-200 |

| Pyrrole C | - | Downfield (highly deshielded) |

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the coupling between the pyrrole proton and any adjacent protons, although in this highly substituted ring, such couplings may be absent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the pyrrole C-H pair and the methyl group of the acetyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivities (2-3 bonds). It would show correlations between the pyrrole proton and the adjacent carbons, as well as between the methyl protons and the carbonyl carbon, and potentially the C2 of the pyrrole ring. This would confirm the position of the acetyl group relative to the nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which can be used to determine the preferred conformation of the acetyl group relative to the pyrrole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comdokumen.pub The chemical structure of this compound has been confirmed by spectral studies, including infra-red analysis. nih.gov

The key vibrational modes for this compound would include:

N-O Stretching: The nitro groups will exhibit strong, characteristic symmetric and asymmetric stretching vibrations. These typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

C=O Stretching: The carbonyl group of the acetyl moiety will show a strong absorption band, typically in the range of 1700-1680 cm⁻¹. The exact position will be influenced by conjugation with the pyrrole ring.

C-N Stretching: The stretching vibrations of the C-N bonds of the nitro groups will also be present.

C-H Stretching and Bending: Vibrations corresponding to the C-H bond of the pyrrole ring and the methyl group will be observed.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the aromatic ring stretching modes, which are often strong in Raman spectra. americanpharmaceuticalreview.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 |

| Carbonyl (C=O) | Stretch | 1700-1680 |

| C-N | Stretch | Varies |

| Aromatic C-H | Stretch | ~3100 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₆H₄N₄O₇, with a calculated molecular weight of approximately 244.1186 g/mol . ncats.io HRMS would be able to confirm this mass with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of nitro groups (NO₂), the acetyl group (CH₃CO), and potentially the entire side chain. Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄N₄O₇ ncats.io |

| Exact Mass | 244.0080 |

| Molecular Weight | 244.1186 ncats.io |

| Key Fragmentation Pathways | Loss of NO₂, Loss of CH₃CO |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgksu.edu.sa By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact bond lengths, bond angles, and torsion angles within the molecule.

A successful crystallographic analysis of this compound would provide a wealth of structural data.

Bond Lengths: The C-N bond lengths of the nitro groups and the C-C and C=O bond lengths of the acetyl group would be precisely measured. The bond lengths within the pyrrole ring would provide insight into its degree of aromaticity, which is likely perturbed by the strong electron-withdrawing substituents.

Bond Angles: The bond angles around the sp² hybridized carbons and the nitrogen of the pyrrole ring, as well as the geometry of the nitro and acetyl groups, would be accurately determined.

This detailed structural information is invaluable for understanding the chemical reactivity and physical properties of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-nitro-2-acetyl-pyrrole nih.gov |

| 2-Acetylpyrrole (B92022) nih.gov |

| Carbon dioxide americanpharmaceuticalreview.com |

| 3-O-acetyl-1,2:4,5-di-O-isopropylidene-α-D-glucoseptanose rsc.org |

| 2-acetyl-1-pyrroline chemicalbook.com |

| 1-alkyl derivative chemicalbook.com |

| 4-METHYL-2-(1H-PYRROL-2-YL)QUINOLINE chemicalbook.com |

| 5-Ethyl-1H-pyrrole-2-carbaldehyde chemicalbook.com |

| 3-Acetylpyrrole bldpharm.com |

| (4-Isopropylphenyl)(pyridin-3-yl)methanone bldpharm.com |

| 1,2-Di(pyridin-3-yl)ethanone bldpharm.com |

| 1-(1H-Pyrrol-3-yl)propan-1-one bldpharm.com |

| Phenyl(1H-pyrrol-3-yl)methanone bldpharm.com |

| 1-(4-Methyl-1H-pyrrol-3-yl)ethanone bldpharm.com |

| 4-Acetyl-1H-pyrrole-3-carbaldehyde bldpharm.com |

| 1-(4-Ethyl-1H-pyrrol-3-yl)ethanone bldpharm.com |

| Pyridin-3-yl(pyridin-4-yl)methanone bldpharm.com |

| 1-(Pyridin-3-yl)ethanone bldpharm.com |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N···O interactions, Hydrogen Bonding)

The crystal structure of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily driven by the numerous nitro groups and the acetyl substituent. These interactions are crucial in determining the packing efficiency, density, and stability of the crystalline solid. Based on studies of analogous nitro-substituted heterocyclic and aromatic compounds, the following interactions are anticipated to be prominent. lookchem.comcolorado.edu

N···O Interactions: A predominant feature in the crystal packing of nitro-rich compounds is the presence of short intermolecular contacts between the nitrogen atom of one nitro group and the oxygen atom of a neighboring nitro group. lookchem.com These N···O interactions, which are a type of chalcogen bond, play a significant role in stabilizing the crystal lattice. The geometry of these interactions is typically characterized by a nearly linear arrangement of the N···O–N atoms. It is anticipated that in the crystal structure of this compound, multiple such interactions would be observed, linking adjacent molecules into a complex three-dimensional network.

π-π Stacking: The electron-deficient nature of the trinitropyrrole ring suggests that π-π stacking interactions may also play a role in the crystal packing. These interactions would involve the parallel or offset stacking of the pyrrole rings of adjacent molecules. The presence of multiple electron-withdrawing nitro groups significantly influences the electrostatic potential of the aromatic ring, which can lead to favorable stacking arrangements. nih.gov

A hypothetical representation of the primary intermolecular interactions expected in the crystal lattice of this compound is provided in the table below.

| Interaction Type | Donor | Acceptor | Anticipated Distance (Å) | Significance |

| N···O Interaction | Nitrogen (Nitro Group) | Oxygen (Nitro Group) | 2.8 - 3.5 | Major contributor to lattice stability |

| C–H···O Hydrogen Bond | C-H (Pyrrole Ring) | Oxygen (Nitro/Acetyl) | 3.0 - 3.8 | Directional influence on packing |

| C–H···O Hydrogen Bond | C-H (Acetyl Methyl) | Oxygen (Nitro/Acetyl) | 3.0 - 3.8 | Contributes to overall cohesion |

| π-π Stacking | Pyrrole Ring | Pyrrole Ring | 3.3 - 3.8 | Contributes to dense packing |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound are expected to be dominated by the electronic transitions involving the highly conjugated and electron-deficient pyrrole system. The presence of multiple nitro groups, which are strong chromophores and auxochromes, will significantly influence the absorption and emission characteristics of the molecule.

Emission (Fluorescence) Spectroscopy: The fluorescence properties of nitroaromatic compounds are notoriously complex and often characterized by low quantum yields or a complete lack of emission. Current time information in Bangalore, IN.semanticscholar.org This is primarily due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which are facilitated by the nitro groups. Current time information in Bangalore, IN. However, the fluorescence of nitroaromatic compounds is highly dependent on their specific molecular structure and the surrounding solvent environment. Current time information in Bangalore, IN.au.dk

It is anticipated that this compound will be weakly fluorescent or non-fluorescent in most solvents. The excited singlet state is likely to be rapidly deactivated through efficient intersystem crossing, populating the triplet state. The strong electron-withdrawing nature of the nitro groups can also promote the formation of non-emissive intramolecular charge transfer (ICT) states. Current time information in Bangalore, IN.

A summary of the expected photophysical properties is presented in the table below, based on data for related nitroaromatic and nitropyrrole compounds.

| Property | Expected Observation | Rationale |

| Absorption Maximum (λmax) | 350 - 450 nm | Bathochromic shift due to multiple nitro groups and acetyl group on the pyrrole ring. Current time information in Bangalore, IN.whiterose.ac.uk |

| Molar Absorptivity (ε) | High ( > 10,000 M-1cm-1) | Presence of strong chromophores (nitro groups) and extended conjugation. |

| Fluorescence Emission | Weak or negligible | Efficient non-radiative decay pathways (intersystem crossing, internal conversion) promoted by nitro groups. Current time information in Bangalore, IN.semanticscholar.org |

| Fluorescence Quantum Yield (Φf) | Very low ( < 0.01) | Competition from fast non-radiative processes. Current time information in Bangalore, IN. |

| Stokes Shift | Moderate to large | Significant electronic redistribution upon excitation, typical for polar and substituted aromatic systems. |

It is important to emphasize that the values and behaviors described above are based on extrapolations from related compounds and that experimental verification is necessary to fully elucidate the rich and complex chemistry of this compound.

Computational Chemistry and Theoretical Modeling of 1,3,5 Trinitro 2 Acetylpyrrole

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of nitropyrroles. These methods help in understanding how the introduction of multiple nitro groups, which are strong electron-withdrawing substituents, modulates the aromaticity and electron distribution of the parent pyrrole (B145914) ring.

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of nitropyrroles and related heterocyclic compounds. researchgate.netresearchgate.net The B3LYP functional, often paired with basis sets like 6-311++G(d,p), has proven effective in optimizing molecular geometries and calculating vibrational frequencies for such systems. grafiati.com

| Computational Method | Basis Set | Typical Applications for Nitropyrroles |

|---|---|---|

| DFT (B3LYP) | 6-31G* | Geometry Optimization, Proton Affinities researchgate.net |

| DFT (B3LYP) | 6-311++G(d,p) | Vibrational Frequencies, Conformational Analysis, MEP, Fukui Functions grafiati.com |

| TD-DFT | 6-31+G(d,p) | Electronic Absorption Spectra Prediction grafiati.com |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular properties. oxfordreference.com Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and more advanced composite methods like G3(MP2) are utilized to obtain precise thermodynamic data for pyrrole derivatives. researchgate.netresearchgate.net

These high-level calculations are valuable for determining properties like enthalpies of formation, bond dissociation energies, and gas-phase acidities. researchgate.netresearchgate.net For instance, ab initio calculations on 3-nitropyrrole (B1211435) have been used to determine its geometry and stacking energies with nucleobases, revealing the importance of dispersion energies in stabilizing molecular complexes. oup.comnih.govnih.gov Such methods would be instrumental in accurately predicting the thermodynamic stability and other intrinsic properties of 1,3,5-trinitro-2-acetylpyrrole.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation of the 2-acetyl group and the three nitro groups around their respective single bonds connecting to the pyrrole ring.

The rotation of an acetyl group relative to a double bond typically has a rotational energy barrier of around 2 kcal/mol. msu.edu For this compound, the two primary conformers of the acetyl group would involve the carbonyl oxygen being either syn or anti to the C(3) position of the pyrrole ring. Steric hindrance between the bulky acetyl group and the adjacent nitro group at the C(5) position, as well as electronic interactions, would significantly influence the rotational barrier and the relative stability of these conformers.

Similarly, the orientation of the nitro groups is critical. Computational studies on 3-nitropyrrole indicate that the most stable conformation involves the nitro group being planar with the pyrrole ring to maximize electronic conjugation. oup.com However, in this compound, significant steric repulsion between the adjacent nitro groups and the acetyl group could force one or more of these groups to rotate out of the pyrrole plane, leading to a complex potential energy surface with multiple local minima. The determination of these rotational barriers, often calculated using NMR studies or quantum chemical methods, is essential for understanding the molecule's dynamic behavior. ed.govnih.gov

| Rotational Bond | Description | Expected Influencing Factors |

|---|---|---|

| Pyrrole-C(2) — C(acetyl) | Rotation of the acetyl group. | Steric hindrance with the N-H and C(3)-NO2 groups; Conjugation effects. |

| Pyrrole-C(1) — N(nitro) | Rotation of the C(1)-nitro group. | Steric clash with the C(2)-acetyl group. |

| Pyrrole-C(3) — N(nitro) | Rotation of the C(3)-nitro group. | Steric clash with the C(2)-acetyl group. |

| Pyrrole-C(5) — N(nitro) | Rotation of the C(5)-nitro group. | Steric clash with the N-H group. |

Prediction of Reactivity Sites and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the most likely sites of chemical reactivity. rsc.org For this compound, the reactivity is dominated by the strong electron-withdrawing nature of the three nitro groups and the acetyl group.

Molecular Electrostatic Potential (MEP) maps are commonly calculated using DFT to visualize the charge distribution on the molecular surface. grafiati.com For TNAP, the MEP would show a highly positive (electron-deficient) potential around the pyrrole ring and the hydrogen atom of the N-H group, indicating susceptibility to nucleophilic attack. Conversely, a region of negative potential (electron-rich) would be localized on the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or protonation.

Frontier Molecular Orbital (FMO) analysis and Fukui functions further refine these predictions by identifying specific atomic sites prone to nucleophilic or electrophilic attack. grafiati.com The LUMO (Lowest Unoccupied Molecular Orbital) is expected to be distributed over the nitro-substituted pyrrole ring, while the HOMO (Highest Occupied Molecular Orbital) would have significant contributions from the acetyl oxygen. These computational approaches allow for the rationalization of observed reactivity and the prediction of reaction pathways. frontiersin.org

Investigation of Intramolecular and Intermolecular Interactions

The physical properties and crystal packing of this compound are governed by a network of intramolecular and intermolecular forces.

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. Studies on the closely related 2-acetylpyrrole (B92022) have shown that it forms centrosymmetric dimers in the solid state through strong N-H···O hydrogen bonds between the pyrrole N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. researchgate.net This interaction typically results in a highly stable R₂(2)(10) hydrogen-bond motif. researchgate.netmdpi.com

| Interaction Type | Description | Calculated Interaction Energy (for related systems) |

|---|---|---|

| N-H···O (carbonyl) | Forms a stable R₂(2)(10) dimer motif. | ~11.0 kcal/mol mdpi.com |

| C-H···O | Weaker interactions contributing to crystal packing. | ~7.6 kcal/mol mdpi.com |

| O···N (nitro-nitro) | Lone pair-π-hole interaction stabilizing polynitro compounds. | -8.5 to -33.6 kJ/mol (-2.0 to -8.0 kcal/mol) researchgate.net |

Non-covalent Interactions in Condensed Phases

In the condensed phases, the behavior and properties of this compound are significantly influenced by a variety of non-covalent interactions. While specific crystallographic studies on this exact molecule are not prevalent in publicly accessible literature, the types of interactions can be inferred from computational analyses of similar highly nitrated heterocyclic molecules. These interactions are critical in determining the crystal packing, density, and sensitivity of the material.

The primary non-covalent interactions expected in the condensed phase of this compound include:

Hydrogen Bonds: Although the pyrrole nitrogen is substituted with a nitro group, the acetyl group's methyl protons can potentially act as weak hydrogen bond donors to the oxygen atoms of the nitro groups on neighboring molecules.

π-π Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions with adjacent molecules. The electron-withdrawing nature of the three nitro groups and the acetyl group significantly polarizes the aromatic system, which can enhance these stacking interactions.

Interactions involving Nitro Groups: The nitro groups are key players in the intermolecular interactions of energetic materials. The oxygen atoms of the nitro groups can act as hydrogen bond acceptors. Furthermore, attractive interactions can occur between the positively polarized nitrogen atom of a nitro group and the negatively charged oxygen atoms of a nitro group on an adjacent molecule. Studies on other nitroaromatic compounds have highlighted the importance of these O···N interactions in crystal packing. researchgate.net

Computational tools such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) are instrumental in visualizing and quantifying these weak interactions. nih.gov For similar nitrogen-rich heterocyclic compounds, analyses have shown that N···H interactions are often the most significant type of intermolecular contact. nih.gov In the case of this compound, a complex network of these varied non-covalent interactions would dictate its solid-state structure.

A summary of expected non-covalent interactions is presented in the table below:

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | C-H (acetyl group) | O (nitro group) | Contributes to the stability of the crystal lattice. |

| π-π Stacking | Pyrrole ring | Pyrrole ring | Influences the layered structure and density. |

| Nitro Group Interactions | N (nitro group) | O (nitro group) | Plays a crucial role in the close packing of molecules. |

The interplay of these forces is a determining factor in the density and sensitivity of this compound as an energetic material.

Theoretical Design and Property Prediction for Novel Pyrrole Derivatives

The theoretical design of novel derivatives of this compound is primarily focused on enhancing its properties as an energetic material, such as increasing its detonation performance while maintaining or improving its thermal stability and reducing its sensitivity. Computational quantum chemical methods are essential for predicting the properties of these hypothetical molecules before undertaking their synthesis.

One common strategy in the design of new energetic materials is the introduction of additional energetic functional groups. For instance, based on the this compound scaffold, novel derivatives could be designed by:

Modification of the Acetyl Group: The acetyl group could be chemically transformed into other functional groups. For example, conversion to a trinitromethyl group (-C(NO₂)₃) would significantly increase the oxygen balance and energetic output of the molecule.

Formation of Energetic Salts: If the pyrrole ring could be deprotonated or if acidic functional groups were introduced, the formation of energetic salts with nitrogen-rich cations (e.g., hydrazinium, guanidinium, or aminoguanidinium) could lead to new materials with high heats of formation and improved stability.

Introduction of other Tectons: Linking the nitropyrrole unit to other heterocyclic energetic rings, such as tetrazoles or triazines, could create molecules with very high nitrogen content and high energy density.

Density Functional Theory (DFT) is a widely used computational method to predict the key properties of these novel derivatives. researchgate.net The predicted properties typically include:

| Predicted Property | Significance for Energetic Materials |

| Heat of Formation | A higher positive heat of formation generally leads to higher energy release upon decomposition. |

| Density | Higher density is desirable as it correlates with higher detonation velocity and pressure. |

| Detonation Velocity (VD) | A primary measure of the performance of an explosive. |

| Detonation Pressure (P) | Another key indicator of explosive performance. |

| Bond Dissociation Energy | Used to assess the thermal stability of the molecule. |

For example, a theoretical study on nitro-derivatives of pyrrole screened for potential high-energy-density molecules by calculating their stability and detonation properties. researchgate.net Similar computational screening of derivatives of this compound could identify promising candidates for synthesis. The goal is to achieve a balance between high performance and acceptable safety characteristics, a central challenge in the development of new energetic materials. rsc.org

Exploration of Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Multi-Step Organic Synthesis

There is a notable absence of published research demonstrating the use of 1,3,5-trinitro-2-acetylpyrrole as a versatile building block in multi-step organic synthesis. The synthesis of TNAP itself is achieved through the nitration of 2-acetylpyrrole (B92022). ontosight.ainih.gov While pyrrole (B145914) and its simpler derivatives are fundamental scaffolds in the synthesis of pharmaceuticals, natural products, and other complex organic molecules, the reactivity of the highly functionalized and electron-deficient TNAP ring in subsequent synthetic transformations has not been detailed. biosynce.comnumberanalytics.comub.edu The high degree of nitration may render the pyrrole core susceptible to decomposition or undesired side reactions under various conditions, potentially limiting its utility as a stable intermediate for constructing more complex molecular architectures.

Investigation in Functional Materials for Specific Optical or Electrical Characteristics

The investigation of this compound in the context of functional materials with specific optical or electrical characteristics is not well-documented. While polypyrrole and its derivatives are known for their conductive properties, the influence of extensive nitration and acetylation, as in TNAP, on these properties has not been reported. biosynce.com The presence of nitro groups is known to impact the optical properties of aromatic compounds; however, specific studies on the absorption and emission spectra of TNAP and its potential applications in optical materials are not available.

Application in Methodological Chemical Research as a Model Compound

Currently, there is no evidence in the scientific literature to suggest that this compound has been employed as a model compound in methodological chemical research. The study of reaction mechanisms or the development of new synthetic methods often utilizes model compounds with specific, well-understood reactivity. The complex and potentially reactive nature of TNAP, with its multiple nitro groups, may make it less suitable as a general model substrate compared to simpler, more stable pyrrole derivatives. Its primary appearance in the literature is in the context of its formation from 2-acetylpyrrole and its biological effects, such as mutagenicity and hepatotoxicity. nih.govnih.govperflavory.comscispace.com

Q & A

Q. Critical Parameters :

- Temperature Control : Excess heat during nitration can lead to byproducts like dinitro derivatives or decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to the compound’s sensitivity to light and moisture.

Q. Table 1: Example Reaction Conditions for Nitro-Substituted Pyrroles

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | ~60 | |

| Acetylation | AcCl, AlCl₃, CH₂Cl₂, reflux, 4h | ~45 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR, while nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm) .

- FTIR : Detect nitro (asymmetric stretch at ~1530 cm⁻¹, symmetric at ~1350 cm⁻¹) and acetyl (C=O stretch at ~1700 cm⁻¹) functional groups .

- HRMS : Validate molecular weight (C₆H₄N₄O₇, [M+H]+ = 245.0284) .

Methodological Tip : Use deuterated DMSO for NMR due to the compound’s low solubility in non-polar solvents .

Advanced: How does the substitution pattern on the pyrrole ring affect the stability and reactivity of this compound under varying conditions?

Answer:

The electron-withdrawing nitro groups destabilize the pyrrole ring, increasing sensitivity to heat and light. Key findings:

- Thermal Stability : Decomposition above 150°C releases toxic NOₓ gases, confirmed by thermogravimetric analysis (TGA) .

- Reactivity : The acetyl group at position 2 directs electrophilic substitution to position 4, but steric hindrance from nitro groups limits further functionalization .

Q. Experimental Validation :

- Kinetic Studies : Monitor decomposition rates via HPLC under controlled temperatures (25–150°C) .

- Computational Modeling : DFT calculations predict bond dissociation energies (BDEs) for nitro groups to assess stability .

Advanced: What are the mutagenic mechanisms of this compound, and how can these be evaluated in vitro?

Answer:

The compound’s mutagenicity is linked to nitroso intermediates formed during metabolic reduction. Evaluation methods include:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation. A reported MIC of 25 µg/plate indicates moderate mutagenicity .

- Comet Assay : Detect DNA strand breaks in mammalian cells (e.g., HepG2) exposed to sub-cytotoxic concentrations (10–50 µM).

Q. Table 2: Toxicity Profile

| Assay | Result | Reference |

|---|---|---|

| Ames Test (TA98) | Mutagenic at 25 µg/plate | |

| Thermal Decomposition | Emits NOₓ above 150°C |

Basic: What safety protocols are essential when handling this compound due to its decomposition products?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of NOₓ vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.

- Storage : In airtight, light-resistant containers at –20°C to prevent thermal degradation .

Advanced: Can computational modeling predict the thermal decomposition pathways of this compound, and what experimental validations are required?

Answer:

Computational Workflow :

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify weak bonds (e.g., C–NO₂).

Reactive Dynamics : Simulate decomposition pathways (e.g., homolytic cleavage of nitro groups) using Gaussian or ORCA .

Q. Experimental Validation :

- TGA-DSC : Correlate simulated decomposition temperatures with experimental data.

- GC-MS : Identify gaseous products (e.g., NO, NO₂) during controlled pyrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。